molecular formula C13H15F2N5O2 B7632689 4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide

4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide

Cat. No. B7632689
M. Wt: 311.29 g/mol
InChI Key: LIXIHONGFHARKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide, also known as DMTB, is a compound that belongs to the class of tetrazole-containing benzamides. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the brain. By blocking the activity of mGluR5, this compound can modulate various signaling pathways that are involved in synaptic plasticity, neuroinflammation, and neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It can reduce the release of glutamate, a neurotransmitter that is involved in excitotoxicity and neurodegeneration. It can also inhibit the activation of microglia, which are immune cells that play a role in neuroinflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific modulation of this receptor subtype. It also has good bioavailability and can easily cross the blood-brain barrier, which is important for studying the effects of mGluR5 blockade in the brain. However, it also has some limitations, such as potential off-target effects and the need for careful dosing and administration.

Future Directions

There are several future directions for research on 4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide. One area of interest is the potential use of this compound as a therapeutic agent for various neurological and psychiatric disorders, such as epilepsy, Parkinson's disease, and schizophrenia. Another area of interest is the development of novel mGluR5 antagonists based on the chemical structure of this compound, which could have improved selectivity and efficacy. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on synaptic plasticity, neuroinflammation, and neurodegeneration.

Synthesis Methods

The synthesis of 4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide involves a multi-step process. The first step involves the preparation of 2-(2H-tetrazol-5-yl)propylamine, which is then reacted with 4-(difluoromethoxy)benzoyl chloride to form the final product, this compound.

Scientific Research Applications

4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.

properties

IUPAC Name

4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N5O2/c1-8(11-16-18-19-17-11)7-20(2)12(21)9-3-5-10(6-4-9)22-13(14)15/h3-6,8,13H,7H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXIHONGFHARKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1=CC=C(C=C1)OC(F)F)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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